molecular formula C10H9F3N2O7S B13353227 Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate

Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate

Cat. No.: B13353227
M. Wt: 358.25 g/mol
InChI Key: IXDIRZPRNJIGTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves multiple steps, starting from the appropriate picolinic acid derivative. The key steps typically include:

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the picolinic acid derivative.

    Trifluoromethylsulfonylation: Introduction of the trifluoromethylsulfonyl group at the 5-position.

    Glycination: Coupling of the glycine moiety to the picolinic acid derivative.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Detailed reaction conditions, such as temperature, pressure, and time, are optimized based on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the trifluoromethylsulfonyl group may yield various substituted derivatives .

Scientific Research Applications

Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves its interaction with specific molecular targets and pathways. In the case of Vadadustat, the compound inhibits hypoxia-inducible factor prolyl hydroxylase, leading to increased production of erythropoietin and subsequent stimulation of red blood cell production .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinate: Similar structure but lacks the glycinate moiety.

    Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)benzoate: Similar functional groups but different core structure.

Uniqueness

Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate is unique due to its specific combination of functional groups and its role as an intermediate in the synthesis of Vadadustat. Its trifluoromethylsulfonyl group imparts distinct chemical properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C10H9F3N2O7S

Molecular Weight

358.25 g/mol

IUPAC Name

2-[[3-hydroxy-5-(trifluoromethylsulfonyloxy)pyridine-2-carbonyl]-methylamino]acetic acid

InChI

InChI=1S/C10H9F3N2O7S/c1-15(4-7(17)18)9(19)8-6(16)2-5(3-14-8)22-23(20,21)10(11,12)13/h2-3,16H,4H2,1H3,(H,17,18)

InChI Key

IXDIRZPRNJIGTC-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)OS(=O)(=O)C(F)(F)F)O

Origin of Product

United States

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